N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring, two thiophene rings, and a sulfonamide group
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may influence multiple biochemical pathways .
Result of Action
Certain thiophene derivatives have demonstrated fungicidal activities , suggesting potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the thiophene rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Attachment of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction where a pyridine derivative reacts with a thiophene derivative.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the pyridine-thiophene intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Agriculture: It can be used as a fungicide or pesticide due to its potential activity against various plant pathogens.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)pyridine-3-sulfonamide: Lacks the additional thiophene ring.
N-(thiophen-3-yl)pyridine-3-sulfonamide: Similar structure but with a different thiophene substitution pattern.
N-(pyridin-3-yl)thiophene-2-sulfonamide: Different arrangement of the pyridine and thiophene rings.
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide is unique due to the presence of two thiophene rings and a sulfonamide group attached to a pyridine ring. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,12-3-1-6-15-9-12)16-14(11-5-8-19-10-11)13-4-2-7-20-13/h1-10,14,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIORUTYGOSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.